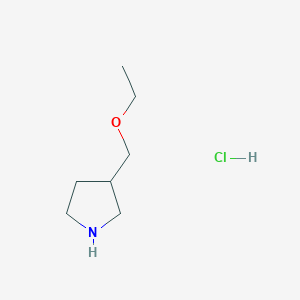
3-(Ethoxymethyl)pyrrolidine hydrochloride
Overview
Description
“3-(Ethoxymethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-39-8 . It has a molecular weight of 165.66 . The IUPAC name for this compound is 3-(ethoxymethyl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-(Ethoxymethyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The reaction proceeds via a relay mechanism involving O-H insertion onto the α-imino Rh(II)-carbene, [3,3]-sigmatropic rearrangement, dipole formation through Pd(0)-catalyzed decarboxylation, and intramolecular N-allylation .
Molecular Structure Analysis
The molecular formula of “3-(Ethoxymethyl)pyrrolidine hydrochloride” is C7H16ClNO . The InChI Code for this compound is 1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H .
Scientific Research Applications
Pharmacology
3-(Ethoxymethyl)pyrrolidine hydrochloride: is a compound that has been explored for its potential in pharmacological applications. The pyrrolidine ring, a core structure in this compound, is known for its presence in various biologically active molecules . It contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to its sp3-hybridization . This compound has been studied for its role in the development of new drugs with a focus on target selectivity and biological activity .
Organic Synthesis
In organic synthesis, 3-(Ethoxymethyl)pyrrolidine hydrochloride serves as a versatile building block. Its pyrrolidine ring is utilized in the synthesis of complex molecules, including natural products and pharmacologically active agents . The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Material Science
The applications of 3-(Ethoxymethyl)pyrrolidine hydrochloride in material science are linked to its chemical properties, which can be harnessed in the development of new materials . Its molecular structure could potentially influence the design of polymers and other advanced materials, although specific applications in this field are not well-documented and would benefit from further research.
Biochemistry
In biochemistry, 3-(Ethoxymethyl)pyrrolidine hydrochloride is of interest due to the biological significance of the pyrrolidine ring. It is a common motif in many bioactive compounds, including alkaloids and pharmaceuticals . Research in this area focuses on understanding the biochemical interactions and mechanisms of action of pyrrolidine-containing compounds.
Analytical Chemistry
3-(Ethoxymethyl)pyrrolidine hydrochloride: may be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties can assist in the qualitative and quantitative analysis of complex mixtures. It could also play a role in method development for the detection and characterization of similar compounds .
Environmental Science
While specific environmental applications of 3-(Ethoxymethyl)pyrrolidine hydrochloride are not explicitly detailed in the available literature, compounds with pyrrolidine structures could be investigated for their environmental impact, biodegradability, and potential use in green chemistry initiatives .
Safety and Hazards
“3-(Ethoxymethyl)pyrrolidine hydrochloride” is labeled as an irritant . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
3-(ethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPSXNECYYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)


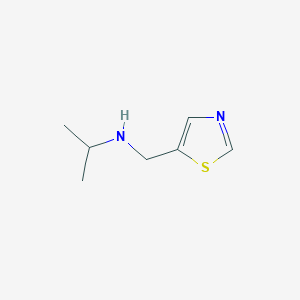
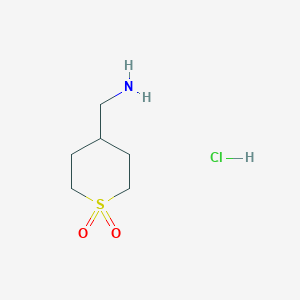
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
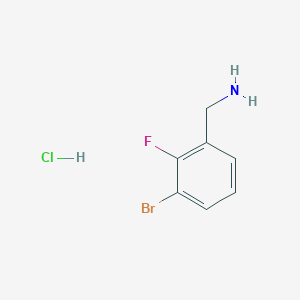
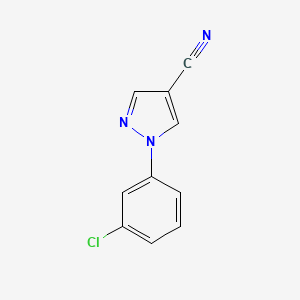

![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)

![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)